molecular formula C4H9O5P B8739540 Ethyl phosphonoacetate CAS No. 35752-46-6

Ethyl phosphonoacetate

Cat. No.: B8739540
CAS No.: 35752-46-6
M. Wt: 168.08 g/mol
InChI Key: FSJPQPQXDUGPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl phosphonoacetate is a useful research compound. Its molecular formula is C4H9O5P and its molecular weight is 168.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

35752-46-6

Molecular Formula

C4H9O5P

Molecular Weight

168.08 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)phosphonic acid

InChI

InChI=1S/C4H9O5P/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)

InChI Key

FSJPQPQXDUGPFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 100 ml. of absolute ethanol was placed 28 g. (0.2 mole) of phosphonoacetic acid. The solution was treated with a stream of dry hydrogen chloride at 0° C. for 45 minutes. After refluxing for 3 hours the solution was allowed to stand overnight at room temperature. Evaporation of the solvent yielded a viscous oil, which was dried in vacuo over P2O5 and NaOH.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

To a solution of 1-O-octadecyl-2,2-dimethoxy-1,3-propanediol (1.92 gm, 5 mmol) and ethyl phosphonoformate (1.19 g, 5 mmol) in dry pyridine (50 mL), cooled in an ice-salt bath, was added a solution of N,N-dicyclohexylcarbodiimide (3.1 g, 15 mmol) in dry dichloromethane (20 mL). The resulting mixture was stirred at room temperature over. The mixture was filtered, and the filtrate was concentrated to dryness. The residue was flash chromatographed with a gradient of 0-10% methanol in dichloromethane to give the target compound. In a similar manner, use of ethyl phosphono-acetate resulted in the corresponding 1-O-octadecyl-2,2-dimethoxy-1,3-propane diol-3-ethylphosphonoacetate.
Name
1-O-octadecyl-2,2-dimethoxy-1,3-propanediol
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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